FAAH-IN-6 Exhibits Sub-Nanomolar Potency Against Human FAAH, Outperforming Key Comparators PF-04457845 and JNJ-42165279
FAAH-IN-6 demonstrates significantly greater inhibitory potency against human FAAH compared to several widely used alternative FAAH inhibitors [1]. In a head-to-head comparison using an established in vitro assay, FAAH-IN-6 achieved an IC50 of 0.72 nM for human FAAH, which is 10-fold more potent than PF-04457845 (IC50 = 7.2 nM) and approximately 97-fold more potent than JNJ-42165279 (IC50 = 70 nM) under comparable assay conditions [1]. This substantial difference in potency is critical for experiments requiring maximal target engagement at lower compound concentrations.
| Evidence Dimension | Inhibitory Potency (IC50) against human FAAH |
|---|---|
| Target Compound Data | 0.72 nM |
| Comparator Or Baseline | PF-04457845: 7.2 nM; JNJ-42165279: 70 nM |
| Quantified Difference | FAAH-IN-6 is 10-fold more potent than PF-04457845 and 97-fold more potent than JNJ-42165279 |
| Conditions | In vitro enzymatic assay using recombinant human FAAH |
Why This Matters
Higher potency allows for the use of lower compound concentrations in vitro, which can minimize potential off-target effects and solubility issues, making FAAH-IN-6 the preferred choice for mechanistic studies where precise target engagement is paramount.
- [1] Kono M, Matsumoto T, Imaeda T, Kawamura T, Fujimoto S, Kosugi Y, Odani T, Shimizu Y, Matsui H, Shimojo M, Kori M. Design, synthesis, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase inhibitors. Bioorg Med Chem. 2014 Feb 15;22(4):1468-78. View Source
